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Abstract

The development of novel vaccine adjuvants is critical for enhancing the immunogenicity and
efficacy of modern vaccines, particularly against rapidly evolving pathogens like the influenza
virus. This document provides a comprehensive technical overview of KIN1148, a small
molecule agonist of the RIG-I-like receptor (RLR) pathway, and its parent compound, KIN1000.
KIN1148 was identified through medicinal chemistry optimization of KIN1000 and
demonstrates superior properties as a vaccine adjuvant. It directly engages and activates
Retinoic Acid-Inducible Gene | (RIG-I), a key cytosolic pattern-recognition receptor, to initiate a
robust innate immune response. This activation of Interferon Regulatory Factor 3 (IRF3) and
Nuclear Factor-kappa B (NF-kB) signaling pathways leads to enhanced adaptive immunity,
providing significant protection in preclinical models of influenza infection. This guide details the
mechanism of action, summarizes key quantitative data from in vitro and in vivo studies,
outlines experimental protocols, and provides visual diagrams of the core signaling pathways
and experimental workflows.

Introduction and Compound History

The search for effective, safe, and broadly applicable vaccine adjuvants led to the screening of
large small-molecule libraries for agonists of innate immune pathways. The RIG-I-like receptor
(RLR) pathway, a primary defense mechanism against RNA viruses, was identified as a
promising target.[1][2] A high-throughput screen of over 47,000 compounds identified the
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benzobisthiazole compound KIN1000 as a potent activator of IRF3, a key transcription factor
downstream of RIG-1.[1]

Subsequent structure-activity relationship (SAR) studies on KIN1000 led to the design and
synthesis of 418 analogs, including KIN1148.[1] KIN1148 was selected as the lead candidate
due to its improved solubility, enhanced pharmacokinetic properties, and greater potency in
activating IRF3-dependent gene expression compared to its parent compound.[1][3] It functions
as a direct RIG-I agonist, promoting innate immune responses that effectively adjuvant
vaccination against influenza A virus (IAV) strains, including HIN1 and H5N1.[3][4]

Chemical Properties

Both KIN1000 and KIN1148 belong to the benzobisthiazole class of compounds.[3] KIN1148 is
a lipophilic small molecule with a calculated LogP (cLogP) of 4.76 and has limited solubility in
aqueous solutions, making liposomal formulations advantageous for in vivo delivery.[1]

Compound Molecular Formula  Molecular Weight CAS Number

KIN1148 C19H11N30S2 361.44 1428729-56-9

Mechanism of Action

KIN1148 represents a novel class of adjuvant that directly activates the RIG-I signaling
pathway. Unlike canonical RIG-I agonists which are typically viral RNA molecules, KIN1148's
mechanism is distinct and non-canonical.

» Direct RIG-I Binding: Biochemical studies confirm that KIN1148 directly binds to RIG-I. This
interaction occurs with both the helicase domain and the repressor domain (RD) of RIG-I.[3]

* RNA- and ATP-Independent Activation: KIN1148-mediated activation of RIG-I does not
require the presence of RNA ligands nor does it compete with ATP for binding or induce
ATPase activity.[3][5]

o Signalosome Assembly: The binding of KIN1148 induces RIG-I self-oligomerization, a critical
step in its activation. This leads to the recruitment of downstream signaling partners,
including the E3 ubiquitin ligase TRIM25 and the mitochondrial antiviral-signaling protein
(MAVS) adaptor.[6]
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e IRF3 and NF-kB Activation: The formation of the RIG-I signalosome on the MAVS platform
activates the kinases TBK1 and IKK, which in turn phosphorylate the transcription factors
IRF3 and NF-kB.[3][6]

e Innate Immune Gene Expression: Activated IRF3 and NF-kB translocate to the nucleus,
driving the transcription of a wide array of innate immune genes, including interferons,
cytokines (e.g., IL-6), and chemokines (e.g., IP-10/CXCL10, CCL2, CCL3, CCL4, CCL7).[1]

[3][6]

This cascade of events mimics a viral infection, leading to the maturation of dendritic cells
(DCs) and the subsequent priming of a robust and broad adaptive immune response.[3]

Signaling Pathway Diagram
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Caption: KIN1148 directly binds and activates RIG-I, initiating MAVS-dependent signaling.
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Quantitative In Vitro Data

KIN1148 demonstrates superior potency compared to its parent compound, KIN1000, in cell-
based assays.

Table 1. Comparison of KIN1000 and KIN1148 In Vitro Activity[1]

Assay Cell Line Metric KIN1000 KIN1148
IRF3 Nuclear
] PH5CHS8 Potency Less Potent More Potent

Translocation
ISG54 Gene ) ]

) PH5CHS8 Fold Induction Lower Higher
Expression
OASL Gene ) .

) PH5CH8 Fold Induction Lower Higher
Expression
IP-10 Chemokine  THP-1 (PMA- ] Significantly

) ) Production Level  Lower ]
Production diff.) Higher

Table 2: KIN1148-Mediated Immune Cell Activation[3]
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Assay Cell Type Treatment Time Key Result
Time-dependent
IRF3/NF-kB 10 or 20 uM increase in p-
] HEK293 Upto 12 hrs
Phosphorylation KIN1148 IRF3 and p-NF-
kB
. Significant
Gene Induction
WT MEFs KIN1148 18 hrs induction of Ifitl
(QRT-PCR)
and 116
) No significant
Gene Induction ) i ]
RIG-I -/- MEFs KIN1148 18 hrs induction of Ifit1
(gRT-PCR)
and 116
Increased
] surface
DC Maturation Human mo-DCs KIN1148 18 hrs

expression of
CD83 and CD86

Quantitative In Vivo Data

In vivo studies in murine models of influenza highlight the potent adjuvant activity of KIN1148

when co-administered with a suboptimal dose of a split virus vaccine.

Table 3: Efficacy of KIN1148 Adjuvant in Murine Influenza Challenge Models[1][3]
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. . Adjuvant/Cont  Challenge
Study Design Vaccine . Key Outcomes
rol Virus
H1N1
_ KIN1148 10x LD50 MA- )
Prime-Boost A/Cal/07/2009 ) 100% Survival
(Liposomal) CA04
SV
(Suboptimal Vehicle _
) (HIN1) 0% Survival
dose) (Liposome)
PBS 0% Survival
Significantly
] KIN1148 5x LD50 decreased
Prime-Boost H5-SV ) ]
(Liposomal) PR8/H5N1 mortality &
morbidity
Vehicle ] )
. High mortality
(Liposome)
PBS High mortality
Significantl
H1N1 , J Y
) ] KIN1148 10x LD50 MA- improved
Single Prime A/Cal/07/2009 ] ]
sy (Liposomal) CA04 survival vs.
controls
(Suboptimal Vehicle _
] (HIN1) Low survival
dose) (Liposome)
PBS Low survival
Significant
_ KIN1148 o
Pulmonary Titer H1-SV ] A/Cal/04/09 reduction in lung
(Liposomal)

viral titer

Controls

High viral titer

Table 4: KIN1148-Adjuvanted Adaptive Immune Responses in Mice[3]
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Immunization Analysis Metric Result
H5-SV + KIN1148 o Germinal Center (GC)  Significant increase in
_ Draining Lymph Node
(Prime/Boost) B Cells frequency and number
H5-SV + KIN1148 IAV-specific CD4+ T o )
) Spleen Significant increase
(Prime/Boost) Cells
H5-SV + KIN1148 IAV-specific CD8+ T o )
) Spleen Significant increase
(Prime/Boost) Cells

Experimental Protocols and Workflows

In Vitro Assay Methodologies
IRF3/NF-kB Phosphorylation via Western Blot[3]

o Cell Culture and Treatment: Plate HEK293 cells and allow them to adhere. Treat cells with
KIN1148 at final concentrations of 10 uM or 20 puM. Include vehicle control (0.5% DMSO)
and positive control (Sendai Virus, SeV, at 40 HAU/mL).

o Lysis: Harvest cells at specified time points (e.g., 0, 2, 4, 8, 12 hours) and lyse using RIPA
buffer supplemented with protease and phosphatase inhibitors.

¢ Protein Quantification: Determine protein concentration using a BCA assay.

o SDS-PAGE and Transfer: Separate 20-30 ug of protein lysate on a 4-12% Bis-Tris
polyacrylamide gel. Transfer proteins to a PVDF membrane.

e Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with
primary antibodies against p-IRF3 (Ser396), total IRF3, p-NF-kB p65 (Ser536), total p65, and
a loading control (e.g., B-actin) overnight at 4°C.

e Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
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Western Blot Workflow

1. Seed & Treat o | 2.Harvest & Lyse 3. Quantify Protein » | 4. SDS-PAGE 5. Immunoblot »_| 6. ECL Detection
HEK293 Cells = at Time Points (BCA Assay) ™| & PVDF Transfer = (Primary/Secondary Abs) = & Imaging

A

v

Click to download full resolution via product page
Caption: Workflow for detecting protein phosphorylation via Western Blot.
Human Dendritic Cell (DC) Maturation Assay[3]

e Monocyte Isolation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) of
healthy donors.

o DC Differentiation: Culture monocytes in cRPMI medium supplemented with recombinant
human IL-4 and GM-CSF for 6-7 days to differentiate into immature mo-DCs.

e Treatment: Treat immature mo-DCs for 16-18 hours with KIN1148 (e.g., 10 uM), positive
control (0.5 pg/mL LPS), or vehicle control (0.5% DMSO).

¢ Flow Cytometry Staining: Harvest DCs and stain with fluorescently-conjugated antibodies
against surface maturation markers such as CD80, CD83, and CD86.

o Data Acquisition and Analysis: Analyze cells using a flow cytometer (e.g., BD LSR Il). Gate
on the DC population and quantify the mean fluorescence intensity (MFI) for each marker.
Express results as fold change in MFI compared to the DMSO control.
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DC Maturation Assay Workflow
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Caption: Workflow for assessing dendritic cell maturation.

In Vivo Murine Influenza Challenge Model[1][3]

e Animal Model: Use 6-8 week old C57BL/6 mice. All experiments must be approved by an
Institutional Animal Care and Use Committee (IACUC).

e Adjuvant Formulation: Prepare KIN1148 in a lipid-based liposomal formulation. Prepare a

vehicle control using blank liposomes.

e Immunization (Prime-Boost):
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o Day 0 (Prime): Immunize mice intramuscularly (i.m.) with a suboptimal dose of split
influenza virus vaccine (e.g., H5-SV or H1-SV) combined with either KIN1148 liposomes,
vehicle liposomes, or PBS.

o Day 14 or 21 (Boost): Administer a second i.m. immunization identical to the first.

» Viral Challenge: At day 30 or 42 (14-21 days post-boost), challenge mice via intranasal
instillation with a lethal dose (e.g., 5x or 10x LD50) of a homologous mouse-adapted
influenza A virus.

e Monitoring and Endpoints:

o Morbidity/Mortality: Monitor mice daily for 14 days for changes in body weight and clinical
signs of illness. Euthanize mice that lose =30% of their initial body weight or become
moribund.

o Pulmonary Virus Titer: Euthanize a separate cohort of mice on day 5 post-infection,
harvest lungs, and determine viral titers via plaque assay.

o Immune Response Analysis: Euthanize a cohort 5 days post-boost to analyze serum
antibody responses (ELISA, HAI) and cellular responses in spleens and draining lymph
nodes (flow cytometry for GC B cells and IAV-specific T cells).
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Murine Influenza Challenge Workflow
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Caption: Workflow for the in vivo prime-boost immunization and challenge model.

Conclusion

KIN1148 is a potent, first-in-class small molecule RIG-I agonist that functions as a powerful
vaccine adjuvant. Developed through the chemical optimization of its parent compound
KIN1000, KIN1148 activates innate immunity in a direct, non-canonical fashion that is
independent of RNA or ATP. Preclinical data robustly demonstrates its ability to enhance both
humoral and cellular adaptive immune responses to co-administered influenza vaccine
antigens, leading to complete protection from lethal viral challenge in murine models.[1] The
well-defined mechanism of action and strong in vivo efficacy position KIN1148 as a highly
promising candidate for further development, with the potential to improve vaccine
effectiveness against influenza and other RNA viruses.[3][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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